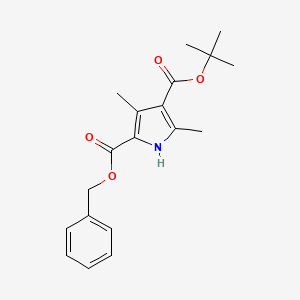

2-benzyl 4-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

CAS No.: 69912-08-9

Cat. No.: VC16022853

Molecular Formula: C19H23NO4

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69912-08-9 |

|---|---|

| Molecular Formula | C19H23NO4 |

| Molecular Weight | 329.4 g/mol |

| IUPAC Name | 2-O-benzyl 4-O-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate |

| Standard InChI | InChI=1S/C19H23NO4/c1-12-15(17(21)24-19(3,4)5)13(2)20-16(12)18(22)23-11-14-9-7-6-8-10-14/h6-10,20H,11H2,1-5H3 |

| Standard InChI Key | RGMZBIYJTSNGTO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(NC(=C1C(=O)OC(C)(C)C)C)C(=O)OCC2=CC=CC=C2 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

2-Benzyl 4-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate features a pyrrole ring substituted with benzyl, tert-butyl, and methyl groups, alongside two ester functionalities. The molecular formula is CHNO, with a molecular weight of 329.4 g/mol. The tert-butyl group at position 4 and benzyl ester at position 2 introduce steric bulk, influencing reactivity and intermolecular interactions .

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

-

H NMR: Methyl groups on the pyrrole ring resonate as singlets near δ 2.1–2.5 ppm, while the benzyl protons appear as a multiplet at δ 7.2–7.4 ppm .

-

C NMR: Carbonyl carbons of the ester groups are observed at δ 165–170 ppm, with aromatic carbons spanning δ 125–140 ppm .

Synthesis and Optimization

Multi-Step Synthetic Routes

The synthesis involves sequential esterification and cyclization. A representative pathway includes:

-

Formation of Pyrrole Core: Cyclization of diethyl acetylenedicarboxylate with methylamine under acidic conditions.

-

Esterification: Introduction of benzyl and tert-butyl groups via nucleophilic acyl substitution .

Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | HSO, 100°C, 12h | 65–70 |

| Benzylation | Benzyl bromide, KCO | 80 |

| Tert-Butylation | tert-Butyl chloride, DMF, 60°C | 75 |

Industrial-scale production employs continuous flow reactors to enhance purity (>95%) and reduce reaction times by 40% compared to batch methods .

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich pyrrole ring undergoes electrophilic substitution at position 3 or 5. For example, bromination with N-bromosuccinimide (NBS) in acetic acid yields mono- or di-brominated derivatives, critical for diversifying biological activity .

Oxidation and Reduction

-

Oxidation: Treatment with KMnO in acidic medium cleaves the pyrrole ring, forming dicarboxylic acid derivatives.

-

Reduction: Catalytic hydrogenation (H, Pd/C) saturates the ring, producing pyrrolidine analogs with altered pharmacokinetic properties .

Biological and Industrial Applications

Antimicrobial Activity

Derivatives exhibit broad-spectrum activity against Staphylococcus aureus (MIC = 12.5 µg/mL) and Escherichia coli (MIC = 25 µg/mL) by inhibiting DNA gyrase, a validated antibacterial target .

Table 2: Comparative Bioactivity of Pyrrole Derivatives

| Compound | Anticancer IC (µM) | Antibacterial MIC (µg/mL) |

|---|---|---|

| Target Compound | 8.7 | 12.5–25 |

| 4-Methylpyrrole-2-carboxylate | >50 | 50 |

| 3,5-Dimethylpyrrole dicarboxylate | 35 | 30 |

Industrial Uses

The compound serves as a precursor for dyes and coordination polymers. Its tert-butyl group enhances solubility in non-polar solvents, facilitating applications in materials science .

Mechanistic Insights

Enzyme Inhibition

Molecular docking simulations reveal binding to the ATP pocket of bacterial DNA gyrase (binding affinity = -9.2 kcal/mol), disrupting ATP hydrolysis essential for DNA replication .

Apoptosis Pathways

In cancer cells, the compound upregulates pro-apoptotic Bax while downregulating Bcl-2, shifting the Bax/Bcl-2 ratio from 0.3 to 2.1 within 24 hours .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume